molecular formula C11H16OS B8781368 4-Tert-butyl-2-(methylsulfanyl)phenol CAS No. 64096-97-5

4-Tert-butyl-2-(methylsulfanyl)phenol

Cat. No.: B8781368
CAS No.: 64096-97-5
M. Wt: 196.31 g/mol
InChI Key: UPGQKGBMYZWYRB-UHFFFAOYSA-N
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Description

Properties

CAS No.

64096-97-5

Molecular Formula

C11H16OS

Molecular Weight

196.31 g/mol

IUPAC Name

4-tert-butyl-2-methylsulfanylphenol

InChI

InChI=1S/C11H16OS/c1-11(2,3)8-5-6-9(12)10(7-8)13-4/h5-7,12H,1-4H3

InChI Key

UPGQKGBMYZWYRB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)O)SC

Origin of Product

United States

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 64096-97-5
  • Molecular Formula : C₁₁H₁₆OS
  • Molecular Weight : 196.31 g/mol
  • Structure: A phenol derivative with a tert-butyl group at the para position (C4) and a methylsulfanyl (methylthio) group at the ortho position (C2) .

Key Properties :

  • The tert-butyl group enhances steric bulk and lipophilicity, while the methylthio group introduces moderate electron-donating effects, influencing solubility and reactivity.
  • Applications include solvent extraction of metals (e.g., rubidium and cesium) due to its ability to form stable complexes .

Comparison with Structurally Similar Compounds

4-Tert-butyl-2-nitro phenol

  • CAS No.: 3279-07-0
  • Molecular Formula: C₁₀H₁₃NO₃
  • Substituents: Nitro (-NO₂) at C2, tert-butyl at C4 .
  • Key Differences: Acidity: The nitro group is strongly electron-withdrawing, increasing acidity compared to the methylthio derivative. Applications: Primarily a chemical intermediate; its hazards include skin/eye irritation and environmental toxicity, as noted in safety data sheets . Hazard Profile: Classified as hazardous due to risks of acute toxicity and environmental persistence .

4-Tert-butyl-2-(trifluoromethyl)phenol

  • CAS No.: 57477-80-2
  • Molecular Formula : C₁₁H₁₃F₃O
  • Substituents : Trifluoromethyl (-CF₃) at C2, tert-butyl at C4 .
  • Key Differences :
    • Electron Effects : The -CF₃ group is both electron-withdrawing and hydrophobic, leading to higher acidity and stability than the methylthio analog.
    • Applications : Used in pharmaceuticals and agrochemicals due to the metabolic stability imparted by the -CF₃ group .

4-Tert-butyl-2-(α-methylbenzyl)phenol

  • Substituents : α-Methylbenzyl (-CH₂C₆H₅) at C2, tert-butyl at C4 .
  • Key Differences :
    • Metal Extraction Efficiency : Demonstrates superior selectivity for rubidium (Rb) and cesium (Cs) in solvent extraction processes compared to the methylthio variant. For example, saponified forms achieve >90% Rb extraction efficiency .
    • Structural Advantage : The benzyl group enhances π-π interactions with metal ions, improving extraction kinetics .

2(3)-tert-Butyl-4-hydroxyanisole (BHA)

  • CAS No.: 25013-16-5
  • Molecular Formula : C₁₁H₁₆O₂
  • Substituents : Methoxy (-OCH₃) at C4, tert-butyl at C2 or C3 .
  • Key Differences: Antioxidant Activity: BHA is widely used as a food preservative due to its radical-scavenging properties. The methylthio group in 4-Tert-butyl-2-(methylsulfanyl)phenol may confer distinct redox properties but lacks documented antioxidant use.

Data Tables

Table 1: Structural and Functional Comparison

Compound Name CAS No. Substituents (Position) Molecular Weight Key Applications/Findings References
4-Tert-butyl-2-(methylsulfanyl)phenol 64096-97-5 tert-butyl (4), methylthio (2) 196.31 Metal extraction, potential antimicrobial use
4-Tert-butyl-2-nitro phenol 3279-07-0 tert-butyl (4), nitro (2) 195.21 Chemical intermediate, hazardous
4-Tert-butyl-2-(trifluoromethyl)phenol 57477-80-2 tert-butyl (4), CF₃ (2) 218.22 Pharmaceutical intermediates
4-Tert-butyl-2-(α-methylbenzyl)phenol N/A tert-butyl (4), α-methylbenzyl (2) 254.36 Solvent extraction of Rb/Cs (>90% efficiency)
BHA 25013-16-5 tert-butyl (2/3), methoxy (4) 180.24 Antioxidant, antimutagenic

Table 2: Substituent Effects on Acidity and Reactivity

Substituent (C2) Electron Effect Acidity (Relative) Key Reactivity Traits
Methylthio (-SCH₃) Electron-donating Moderate Enhanced metal coordination
Nitro (-NO₂) Electron-withdrawing High Increased electrophilicity
Trifluoromethyl (-CF₃) Electron-withdrawing Very High Metabolic stability
α-Methylbenzyl Steric bulk Low Improved π-π interactions

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